molecular formula C19H23F3N2O2 B2593426 2-{[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine CAS No. 2198691-33-5

2-{[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine

Cat. No. B2593426
CAS RN: 2198691-33-5
M. Wt: 368.4
InChI Key: CWYOOAIVKLLIND-UHFFFAOYSA-N
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Description

2-{[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C19H23F3N2O2 and its molecular weight is 368.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

The compound 2-{[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine is a subject of interest in the synthesis of polyfunctionalized piperidine derivatives. Crotti, Berti, and Pineschi (2011) demonstrated a regioselective introduction of a methoxycarbonyl methyl group at the C(2) position of unsubstituted pyridine, facilitated by catalytic amounts of copper(II) triflate under mild conditions. This process yields valuable building blocks for new piperidine derivatives bearing unconventional substitution patterns, indicating a method for the efficient synthesis of complex piperidines from simpler pyridines (Crotti, Berti, & Pineschi, 2011).

Luminescent Properties of Co-Crystals

In the realm of luminescent materials, the structural and luminescent properties of novel co-crystals based on bispyridyl-substituted α,β-unsaturated ketones have been studied. Li et al. (2015) synthesized and characterized macrocyclic and chain co-crystals showing that these materials exhibit blue-shifted luminescence compared to their building blocks. This shift in luminescent properties suggests potential applications in crystal engineering and the construction of patentable crystals with interesting luminescent characteristics (Li et al., 2015).

Catalytic Applications

The compound's structural components, notably the cyclohexene and piperidine moieties, play a crucial role in catalytic processes. Shu and Liebeskind (2003) presented a new approach to the enantiocontrolled synthesis of 2,6-disubstituted piperidines through desymmetrization, demonstrating the versatility of these structures in synthetic chemistry and catalysis. This methodology affords a simple and enantiocontrolled synthetic entry to various 2,6-disubstituted piperidines, illustrating the compound's relevance in the synthesis of complex organic molecules (Shu & Liebeskind, 2003).

properties

IUPAC Name

cyclohex-3-en-1-yl-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23F3N2O2/c20-19(21,22)16-7-4-8-17(23-16)26-13-14-9-11-24(12-10-14)18(25)15-5-2-1-3-6-15/h1-2,4,7-8,14-15H,3,5-6,9-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWYOOAIVKLLIND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)N2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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